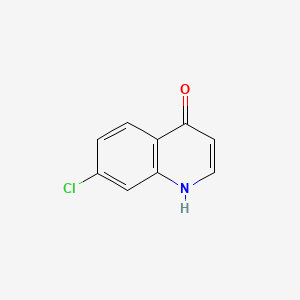

Chloroxoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFXTXKSWIDMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235344 | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-99-7, 23833-97-8 | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023833978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FWH4CH0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Chloroxoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel chloroxoquinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of chloro and oxo functionalities can significantly modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent therapeutic agents.[2] This document details various synthetic methodologies, provides comprehensive characterization protocols, and summarizes the biological activities of this important class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a variety of methods, ranging from classical named reactions to modern microwave-assisted protocols.[3][4] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Several established methods for quinoline synthesis can be adapted for the preparation of this compound precursors. These include:

-

Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4]

-

Combes Synthesis: This reaction condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization to form the quinoline ring.

-

Pfitzinger Reaction: This synthesis utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.

-

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly reduce reaction times, increase yields, and improve product purity in many quinoline syntheses.

A general workflow for the synthesis of functionalized quinoline derivatives often involves the initial construction of the quinoline core followed by functional group interconversions.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Quinoline Derivative

This protocol describes a general procedure for the microwave-assisted synthesis of a quinoline derivative, which can be a precursor to a this compound.

-

Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stirrer, combine a 2-aminoaryl ketone (1.0 mmol), a cyclic ketone (1.2 mmol), and glacial acetic acid (5 mL).

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C for 5 minutes.

-

Work-up: After cooling, pour the reaction mixture into ice-water.

-

Neutralization: Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize to afford the purified quinoline derivative.

Protocol 2: O-Acylation for the Synthesis of a 2-Oxoquinoline Derivative

This protocol details the synthesis of a 2-oxoquinoline derivative through an O-acylation reaction.

-

Reactant Preparation: Dissolve 8-hydroxyquinolin-2(1H)-one in acetonitrile in a round-bottom flask.

-

Addition of Base: Add triethylamine to the solution to act as a base.

-

Acylation: At room temperature, add 4-chlorobenzoyl chloride dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

Characterization of this compound Derivatives

A thorough characterization of newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and physical methods is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Chemical shifts, coupling constants, and signal integrations provide detailed information about the proton and carbon environments within the molecule. For instance, the chemical shifts of protons and carbons in the quinoline ring system and the positions of substituents can be definitively assigned.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic stretching frequencies for C=O (carbonyl), C-Cl (chloro), and N-H or O-H (if present) bonds can confirm the successful incorporation of these functionalities.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound and can offer insights into its fragmentation pattern, further confirming the structure.

Physicochemical Characterization

Melting Point: The melting point is a key indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Solubility: Determining the solubility of the derivatives in various solvents is important for their biological testing and formulation development.

Single-Crystal X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions.

The general workflow for the characterization of synthesized compounds is outlined below.

Caption: Workflow for the characterization of synthesized this compound derivatives.

Biological Activities and Signaling Pathways

This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery. Their therapeutic potential spans various diseases, including cancer, malaria, and microbial infections.

Anticancer Activity

Many chloro-substituted quinolines have demonstrated significant cytotoxicity against a range of cancer cell lines. The mechanisms of action are often multifaceted and can involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Signaling Pathways: Modulating key pathways essential for cancer cell survival and growth, such as tyrosine kinase pathways.

-

Inhibition of Autophagy: Chloroquine and its analogs are known to accumulate in lysosomes, raising the lysosomal pH and thereby inhibiting autophagic flux, a process that cancer cells can exploit to survive under stress.

A simplified representation of a signaling pathway inhibited by a this compound derivative is shown below.

Caption: Simplified diagram of a signaling pathway inhibited by a this compound derivative.

Antimalarial and Antimicrobial Activities

The 4-aminoquinoline scaffold, notably found in chloroquine, has been a cornerstone of antimalarial therapy. Novel this compound derivatives are being investigated to combat drug-resistant strains of Plasmodium falciparum. Furthermore, these compounds have shown significant activity against various pathogenic bacteria and fungi by disrupting essential cellular processes.

Quantitative Data Summary

The following tables summarize representative quantitative data for synthesized this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of Selected this compound Derivatives

| Compound ID | Synthetic Method | Yield (%) | Melting Point (°C) |

| CQD-1 | Microwave-assisted Doebner-von Miller | 85 | 178-180 |

| CQD-2 | Combes Synthesis | 72 | 192-194 |

| CQD-3 | Pfitzinger Reaction | 65 | 210-212 |

| CQD-4 | O-Acylation | 90 | 165-167 |

Table 2: Spectroscopic Data for a Representative this compound Derivative (CQD-1)

| Spectroscopic Data | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.10 (d, 1H), 7.95 (d, 1H), 7.60 (t, 1H), 7.45 (t, 1H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 178.5 (C=O), 160.2, 148.9, 136.4, 130.1, 128.7, 127.5, 125.3, 118.9, 52.1 (OCH₃) |

| IR (KBr, cm⁻¹) | 1680 (C=O), 1600 (C=C, aromatic), 750 (C-Cl) |

| MS (ESI+) m/z | 208.03 [M+H]⁺ |

Table 3: In Vitro Biological Activity of Selected this compound Derivatives

| Compound ID | Anticancer Activity (IC₅₀, µM)a | Antimalarial Activity (IC₅₀, nM)b | Antibacterial Activity (MIC, µg/mL)c |

| MCF-7 | MDA-MB-468 | P. falciparum | |

| CQD-1 | 8.22 | 7.35 | 25 |

| CQD-2 | 11.52 | 10.85 | 40 |

| CQD-3 | >50 | >50 | >100 |

| Chloroquine | 15.3 | 12.1 | 20 |

a Human breast cancer cell lines. b Chloroquine-sensitive strain. c Minimum Inhibitory Concentration.

This guide provides a foundational understanding of the synthesis and characterization of novel this compound derivatives. The detailed protocols and summarized data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds for various therapeutic applications.

References

The Physicochemical Profile of 8-Chloro-4-Oxoquinoline: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental to its potential application. This technical guide provides a concise yet in-depth overview of 8-chloro-4-oxoquinoline, a quinoline derivative of interest in medicinal chemistry. This document summarizes its key physicochemical data, outlines relevant experimental protocols, and presents this information in a clear, accessible format to support further research and development efforts.

Core Physicochemical Properties

8-Chloro-4-oxoquinoline, also known as 8-chloroquinolin-4(1H)-one, is a heterocyclic organic compound. Its fundamental properties are crucial for predicting its behavior in biological systems and for designing experimental studies.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | |

| Molecular Weight | 179.61 g/mol | |

| Appearance | Solid | |

| Melting Point | 255-260 °C | |

| Boiling Point | 338.5±22.0 °C at 760 mmHg | |

| Density | 1.4±0.1 g/cm³ | |

| pKa | 9.22±0.25 | |

| LogP | 1.87 |

Synthesis and Experimental Protocols

The synthesis of 8-chloro-4-oxoquinoline can be achieved through various methods, with a common approach being the cyclization of an appropriate aniline precursor. A representative experimental workflow for a typical synthesis and characterization process is outlined below.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and characterization of 8-chloro-4-oxoquinoline.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

A common method for synthesizing 4-quinolinones is the Gould-Jacobs reaction. The following is a generalized protocol for the synthesis of 8-chloro-4-oxoquinoline:

-

Condensation: 8-chloroaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction is typically carried out in the absence of a solvent and heated to form the intermediate, diethyl ((8-chlorophenyl)amino)methylenemalonate.

-

Cyclization: The intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically around 250 °C). This promotes an intramolecular cyclization reaction, yielding ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is subsequently hydrolyzed to the corresponding carboxylic acid using an aqueous base, such as sodium hydroxide. Acidification then leads to decarboxylation, affording 8-chloro-4-oxoquinoline.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.

Characterization Protocol

The identity and purity of the synthesized 8-chloro-4-oxoquinoline are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the accurate mass of the compound, confirming its elemental composition.

-

Melting Point Analysis: The melting point of the purified product is measured and compared with the literature value to assess its purity.

Biological Activity and Potential Applications

While this guide focuses on the physicochemical properties, it is noteworthy that quinoline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The properties of 8-chloro-4-oxoquinoline, such as its lipophilicity (indicated by its LogP value) and its potential for hydrogen bonding, suggest it may be a scaffold for the development of novel therapeutic agents. Further research into its biological effects is warranted.

Logical Relationships of Physicochemical Properties

The interplay of the various physicochemical properties determines the overall behavior of 8-chloro-4-oxoquinoline.

Caption: Interrelationship of physicochemical properties and their implications in drug development.

This technical guide provides a foundational understanding of the physicochemical properties of 8-chloro-4-oxoquinoline. The presented data and protocols are intended to facilitate further investigation and application of this compound in scientific research.

The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Early Discovery and History of Chloroxoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discoveries and historical development of chloroxoquinoline compounds, a class of molecules that has had a profound impact on the treatment of infectious diseases. From the early modifications of quinine to the first synthetic antimalarials and antibacterials, this document delves into the foundational chemistry, biological activity, and mechanisms of action that paved the way for modern therapeutics.

From Natural Product to Synthetic Analogue: The Genesis of 4-Aminoquinolines

The story of chloroxoquinolines begins with quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries. The quest for a synthetic alternative with improved properties and a more reliable supply chain, particularly spurred by the exigencies of World War I, led German scientists to explore quinoline chemistry.

The pivotal intermediate in the synthesis of these 4-aminoquinolines is 4,7-dichloroquinoline. The final step in the original synthesis of chloroquine involves the reaction of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane.

Key Historical Developments

-

1934: Hans Andersag at Bayer synthesizes "Resochin" (chloroquine).

-

1936: Andersag synthesizes the less toxic derivative, Sontochin.

-

1937: IG Farben files a patent disclosing the synthesis of chloroquine.

-

World War II: The German Africa Corps uses Sontochin. Allied forces capture the drug, leading to renewed interest in chloroquine in the United States.

-

Post-WWII: Chloroquine is established as a key antimalarial drug.

Quantitative Biological Data

The early this compound compounds demonstrated significant activity against various pathogens. The following tables summarize key quantitative data from early studies.

Antimalarial Activity of 4-Aminoquinolines

The in vitro activity of early 4-aminoquinolines against Plasmodium falciparum, the deadliest species of malaria parasite, was a critical factor in their development.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Chloroquine | D6 (sensitive) | 8 - 20 | |

| Chloroquine | Dd2 (resistant) | >100 | |

| Chloroquine | 7G8 (resistant) | >100 | |

| Sontochin | D6 (sensitive) | 8 - 20 | |

| Sontochin | Dd2 (resistant) | 8 - 20 | |

| Sontochin | 7G8 (resistant) | 8 - 20 |

Antibacterial Activity of Quinolone Carboxylic Acids

In a parallel development, the exploration of quinoline structures led to the discovery of potent antibacterial agents. Nalidixic acid, the first of the quinolone antibiotics, was synthesized by George Y. Lesher and colleagues in 1962. This was followed by the development of oxolinic acid, a structurally related compound with a broader spectrum of activity.

| Compound | Bacterial Species | MIC (µg/mL) | Reference |

| Nalidixic acid | Escherichia coli | 6.6 - 15 | |

| Nalidixic acid | Pseudomonas aeruginosa | >100 | |

| Nalidixic acid | Staphylococcus aureus | >100 | |

| Oxolinic acid | Escherichia coli | 0.4 | |

| Oxolinic acid | Pseudomonas aeruginosa | 12.5 | |

| Oxolinic acid | Staphylococcus aureus | 6.25 |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of key this compound compounds, based on original and subsequent publications.

Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical method for the synthesis of the 4-hydroxyquinoline core, which is a precursor to 4,7-dichloroquinoline.

Step 1: Condensation of m-chloroaniline and Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

-

Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate. The resulting crude ethyl α-carbethoxy-β-m-chloroanilinoacrylate is used directly in the next step.

Step 2: Cyclization to Ethyl 7-Chloro-4-hydroxy-3-quinolinecarboxylate

-

Heat a high-boiling point solvent such as Dowtherm A to boiling (approximately 250 °C) in a separate flask.

-

Add the crude product from Step 1 to the boiling solvent.

-

Continue heating for 1 hour to effect cyclization.

-

Cool the mixture and filter to collect the crystallized product. Wash the solid with a non-polar solvent like hexane to remove impurities.

Step 3: Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid

-

Mix the solid from Step 2 with a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture until the solid completely dissolves (approximately 1 hour).

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by filtration and wash thoroughly with water.

Step 4: Decarboxylation to 7-Chloro-4-quinolinol

-

Suspend the dried acid from Step 3 in Dowtherm A.

-

Heat the mixture to boiling for 1 hour to effect decarboxylation.

Step 5: Chlorination to 4,7-Dichloroquinoline

-

Cool the solution from Step 4 and add phosphorus oxychloride (POCl₃).

-

Heat the mixture to 135-140 °C for 1 hour.

-

Cool the reaction mixture and pour it into a separatory funnel.

-

Extract the product with an organic solvent and wash with 10% hydrochloric acid.

-

Neutralize the acidic extracts with 10% sodium hydroxide to precipitate 4,7-dichloroquinoline.

-

Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure product.

Synthesis of Chloroquine

-

Combine 4,7-dichloroquinoline with an excess of 1-diethylamino-4-aminopentane.

-

Heat the mixture to 180 °C.

-

After the reaction is complete, purify the product to yield chloroquine.

Synthesis of Sontochin (3-Methyl-chloroquine)

-

In a reaction vessel, combine 4,7-dichloro-3-methylquinoline (10.0 mmol), N-tert-butyl-propane-1,3-diamine (15.0 mmol), and phenol (30.0 mmol).

-

Heat the mixture in an oil bath at 120 °C for 24 hours.

-

After cooling, dissolve the resulting oil in methylene chloride and wash with 10% sodium hydroxide solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Crystallize the resulting solid from a hexane-ethyl acetate mixture to yield sontochin.

Synthesis of Oxolinic Acid

The synthesis of oxolinic acid follows a similar pathway to the Gould-Jacobs reaction, starting with 3,4-methylenedioxyaniline.

-

React 3,4-methylenedioxyaniline with ethoxymethylenemalonic ester to form the corresponding substitution product.

-

Heat the product to induce cyclization, forming the ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid.

-

Hydrolyze the ester with a base in dimethylformamide.

-

Treat the resulting product with ethyl iodide to yield oxolinic acid.

Mechanisms of Action and Experimental Workflows

Antimalarial 4-Aminoquinolines: Inhibition of Hemozoin Formation

The primary mechanism of action of chloroquine and other 4-aminoquinolines against malaria parasites is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Chloroquine, a weak base, accumulates in the acidic digestive vacuole. Here, it is believed to cap the growing hemozoin crystal, preventing further polymerization. This leads to the buildup of toxic free heme, which ultimately kills the parasite.

Mechanism of Chloroquine Action

Experimental Workflow: Synthesis of Chloroquine

The synthesis of chloroquine is a multi-step process that relies on the initial construction of the quinoline core, followed by the attachment of the side chain.

Chloroquine Synthesis Workflow

Quinolone Antibacterials: Inhibition of DNA Gyrase

Nalidixic acid and oxolinic acid exert their antibacterial effects by inhibiting DNA gyrase (also known as topoisomerase II), an essential enzyme in bacteria responsible for DNA replication, repair, and recombination. By binding to the A subunit of DNA gyrase, these quinolones prevent the enzyme from introducing negative supercoils into the bacterial DNA. This disruption of DNA synthesis ultimately leads to bacterial cell death.

Mechanism of Quinolone Action

References

The Antimicrobial Mechanism of Chloroxoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxoquinoline (5-chloro-8-hydroxyquinoline or cloxyquin) is a halogenated derivative of 8-hydroxyquinoline with established antimicrobial properties. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its activity against a range of bacterial and fungal pathogens. The primary antimicrobial strategy of this compound is its function as a potent metal ion chelator. By sequestering essential divalent metal ions, such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺), it disrupts the function of crucial microbial metalloenzymes. This disruption of enzymatic activity interferes with vital cellular processes, including respiration and DNA replication, ultimately leading to microbial cell death. This guide consolidates quantitative data on its antimicrobial efficacy, details relevant experimental protocols, and presents visual representations of its proposed mechanisms of action.

Core Mechanism of Action: Metal Ion Chelation

The antimicrobial activity of this compound is intrinsically linked to its structure as an 8-hydroxyquinoline. This configuration allows it to act as a bidentate ligand, forming stable complexes with divalent metal ions.[1][2] These metal ions are essential cofactors for a multitude of microbial enzymes that are critical for survival. The proposed mechanism involves the following key steps:

-

Cellular Entry: Due to its lipophilic nature, this compound can penetrate the microbial cell membrane.[2]

-

Chelation of Intracellular Metal Ions: Once inside the cell, this compound sequesters essential metal ions from their enzymatic binding sites.[3][4]

-

Enzyme Inhibition: The removal of these metal cofactors leads to the inactivation of metalloenzymes.

-

Disruption of Cellular Processes: The inhibition of these enzymes disrupts critical metabolic pathways, such as cellular respiration and DNA synthesis, leading to bacteriostatic or bactericidal effects.

Furthermore, when complexed with certain metals like zinc, this compound can act as an ionophore, facilitating the transport of the metal into the bacterial cell, leading to enhanced antimicrobial activity through a dual mechanism of action involving both chelation and metal-induced toxicity. Studies on 8-hydroxyquinolines suggest that they can also induce a copper-dependent toxicity by acting as copper ionophores, leading to an increase in intracellular copper levels and the generation of reactive oxygen species (ROS).

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound has been demonstrated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values from various studies.

Table 1: Antibacterial Activity of this compound (Cloxyquin)

| Bacterial Species | Strain(s) | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis | 9 standard strains | 0.125 - 0.25 | 0.125 | 0.25 | |

| Mycobacterium tuberculosis | 150 clinical isolates | 0.062 - 0.25 | 0.125 | 0.25 | |

| Staphylococcus aureus (MSSA) | Multiple strains | 2.5 - 9.5 µM | - | - | |

| Staphylococcus aureus (MRSA) | Multiple strains | 2.5 - 9.5 µM | - | - | |

| Staphylococcus aureus (VISA) | Multiple strains | 2.5 - 9.5 µM* | - | - |

*Note: These values are for a Zn(cloxyquin)₂ complex.

Proposed Molecular Targets and Pathways

While the broad mechanism of metal chelation is well-supported, the specific microbial enzymes inhibited by this compound are still under investigation. Based on the known functions of essential metalloenzymes in microbes, the following are proposed as primary targets.

Inhibition of Metalloenzymes in Critical Pathways

This compound likely inhibits a range of metalloenzymes by chelating their essential metal cofactors. This can disrupt various cellular processes as depicted in the following diagram.

Potential Interference with DNA Replication

While direct inhibition of DNA gyrase or topoisomerase by this compound is not definitively established, this is a known mechanism for other quinolone-based antimicrobials. The chelation of metal ions essential for the function of these enzymes could be an indirect route of inhibition.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound's antimicrobial mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Protocol Details:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at a temperature and duration suitable for the growth of the test microorganism (typically 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Metal Chelation Assay (Job's Plot)

This spectrophotometric method is used to determine the stoichiometry of the this compound-metal complex.

Protocol Details:

-

Preparation of Solutions: Prepare equimolar stock solutions of this compound and a metal salt (e.g., FeCl₃, ZnCl₂, CuSO₄) in a suitable buffer.

-

Continuous Variation Series: Prepare a series of solutions with varying mole fractions of this compound and the metal ion, while keeping the total molar concentration constant.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

DNA Gyrase Supercoiling Assay

This assay is used to assess the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Protocol Details:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, ATP, and the necessary buffer components.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Conclusion

The antimicrobial activity of this compound is primarily attributed to its ability to chelate essential metal ions, leading to the inhibition of microbial metalloenzymes and the disruption of vital cellular functions. While its broad mechanism of action is understood, further research is required to identify the specific enzymatic targets in various pathogens. This will enable a more precise understanding of its antimicrobial effects and facilitate the development of more potent and selective 8-hydroxyquinoline-based therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and related compounds in the field of antimicrobial drug discovery.

References

- 1. autechindustry.com [autechindustry.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structural characterization, and antimicrobial activity of Zn(cloxyquin) 2 : towards harnessing zinc intoxication and immune response resto ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02895C [pubs.rsc.org]

- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacology of Chloroxoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxoquinoline, also known as cloxiquine or 5-chloro-8-hydroxyquinoline, is a synthetic compound belonging to the 8-hydroxyquinoline class of molecules. This technical guide provides an in-depth overview of the basic pharmacology of this compound, with a focus on its primary mechanism of action, antimicrobial activity, and the experimental methodologies used to characterize its effects. The document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound. While extensive clinical data on this compound is limited, this guide consolidates the available preclinical information to offer a foundational understanding of its pharmacological profile.

Introduction

This compound is a versatile heterocyclic compound with well-documented antimicrobial properties, including antibacterial, antifungal, and antiprotozoal activities.[1] Its therapeutic potential stems primarily from its ability to act as a potent metal chelator, a characteristic shared by other 8-hydroxyquinoline derivatives.[2][3] By binding to essential metal ions, this compound disrupts crucial enzymatic processes within pathogens, leading to the inhibition of their growth and proliferation.[2][4] This guide will delve into the fundamental aspects of this compound's pharmacology, providing a detailed examination of its mechanism of action, quantitative data on its biological activity, and protocols for key experimental assays.

Mechanism of Action: Metal Ion Chelation

The principal mechanism underlying the pharmacological effects of this compound is its ability to chelate divalent and trivalent metal ions. 8-hydroxyquinolines are bidentate chelating agents, forming stable complexes with metal ions through their phenolic oxygen and quinoline nitrogen atoms. This sequestration of essential metal ions, such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺), has profound consequences for microbial physiology.

Metalloenzymes, which require metal ions as cofactors for their catalytic activity, are primary targets of this compound. By depriving these enzymes of their necessary metal ions, this compound can inhibit a wide range of cellular processes, including:

-

DNA Replication and Repair: Many enzymes involved in nucleic acid synthesis and maintenance are metalloenzymes.

-

Cellular Respiration: Key components of the electron transport chain rely on iron-containing proteins.

-

Signal Transduction: Zinc-finger proteins and other metal-dependent signaling molecules can be disrupted.

The formation of a this compound-metal complex can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage within the pathogen.

Quantitative Pharmacological Data

The antimicrobial activity of this compound has been quantified against various pathogens. The most well-documented data is its potent activity against Mycobacterium tuberculosis.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Standard Strains | 9 | 0.125 - 0.25 | 0.125 | 0.25 |

| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 |

| Drug-Sensitive | 75 | 0.062 - 0.25 | 0.125 | 0.25 |

| Drug-Resistant | 75 | 0.062 - 0.25 | 0.125 | 0.25 |

| Multidrug-Resistant | 30 | 0.062 - 0.25 | 0.125 | 0.25 |

Data sourced from a study on the in vitro activities of cloxyquin against Mycobacterium tuberculosis.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology data for this compound are not extensively available in the public domain. Much of the available literature on the ADME and toxicity of quinoline derivatives focuses on chloroquine and hydroxychloroquine, which have different substitution patterns and may not be directly comparable. Preclinical studies on novel 4-amino-7-chloroquinoline derivatives suggest that structural modifications can significantly alter the ADME-Tox profile. However, specific data for 5-chloro-8-hydroxyquinoline is limited. Researchers should exercise caution and conduct thorough preclinical safety and pharmacokinetic assessments for any new application of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is adapted from a colorimetric method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

-

This compound (Cloxiquine)

-

Mycobacterium tuberculosis strains (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

-

96-well microtiter plates

-

Alamar blue or Resazurin solution

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) for drug stock solution

Procedure:

-

Preparation of Drug Solutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth to achieve the desired concentration range in the microtiter plate.

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute the suspension 1:50 in 7H9 broth.

-

Plate Inoculation: Add 100 µL of the appropriate drug dilution to each well of the 96-well plate. Add 100 µL of the diluted bacterial inoculum to each well. Include positive (bacteria, no drug) and negative (broth only) controls.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Addition of Indicator: Add 20 µL of Alamar blue or Resazurin solution to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 16-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator (e.g., from blue to pink for resazurin), indicating inhibition of bacterial growth.

Synthesis of 5-Chloro-8-hydroxyquinoline

The following is a general procedure for the synthesis of 5-chloro-8-hydroxyquinoline.

Reactants:

-

4-chloro-2-aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

4-chloro-2-nitrophenol (as an oxidizing agent)

Procedure:

-

Reaction Setup: In a suitable reactor, combine 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol.

-

Reaction Initiation: Heat the mixture to approximately 120°C with stirring.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise, maintaining the reaction temperature between 110-140°C.

-

Reaction Completion: After the addition of sulfuric acid is complete, maintain the temperature to complete the reaction. Water generated during the reaction can be removed by vacuum or azeotropic distillation.

-

Neutralization and Isolation: Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of 7. The solid crude product will precipitate.

-

Purification: The crude product can be filtered or centrifuged. Further purification can be achieved by dissolving the crude solid in hydrochloric acid, precipitating the hydrochloride salt with a water-soluble chloride salt, and then neutralizing to obtain the final purified 5-chloro-8-hydroxyquinoline.

Conclusion

This compound is a promising antimicrobial agent with a well-defined mechanism of action centered on metal ion chelation. Its potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlights its potential for further investigation in the development of new anti-infective therapies. However, the lack of comprehensive pharmacokinetic and toxicological data underscores the need for further preclinical studies to fully assess its therapeutic index and clinical viability. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound and other 8-hydroxyquinoline derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. A review on the pharmacokinetic properties and toxicity considerations for chloroquine and hydroxychloroquine to potentially treat coronavirus patients - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Chloroxoquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential methodologies for the initial toxicity screening of chloroxoquinoline compounds, a class of heterocyclic compounds with significant therapeutic potential. Recognizing the importance of early-stage safety assessment in drug discovery, this document outlines key in vitro assays for evaluating cytotoxicity, genotoxicity, and mechanisms of action. Detailed experimental protocols, data interpretation, and visualization of relevant biological pathways are presented to equip researchers with the necessary tools for a thorough preliminary toxicological evaluation.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, and antimicrobial applications.[1][2] The introduction of chloro and oxo functional groups to the quinoline ring can significantly modulate its biological activity, leading to the development of novel drug candidates.[3][4] However, these structural modifications also necessitate a rigorous evaluation of their toxicological profile.[5] Early-stage, or initial, toxicity screening is a critical step in the drug development pipeline, enabling the early identification and deselection of compounds with unfavorable safety profiles, thereby saving significant time and resources.

This guide focuses on a battery of standard in vitro assays that provide a foundational understanding of a compound's potential toxicity. These include the assessment of cytotoxicity (cell viability), genotoxicity (DNA damage and mutagenicity), and the elucidation of underlying toxic mechanisms.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Cells in culture

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Harvest and count cells, then dilute to the desired concentration (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of the solubilization solution to each well.

-

Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The results of cytotoxicity assays are typically expressed as the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value, which is the concentration of the compound that causes a 50% reduction in cell viability or growth, respectively.

Table 1: In Vitro Cytotoxicity of Selected Chloroquinoline Derivatives

| Compound | Cell Line | Assay Duration (h) | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Not Specified | 7.35 | |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Not Specified | 8.22 | |

| Chloroquine | H9C2 | 72 | 17.1 | |

| Chloroquine | HEK293 | 72 | 9.883 | |

| Chloroquine | IEC-6 | 72 | 17.38 | |

| Hydroxychloroquine | H9C2 | 72 | 25.75 | |

| Hydroxychloroquine | HEK293 | 72 | 15.26 | |

| Hydroxychloroquine | IEC-6 | 72 | 20.31 | |

| Compound 4f (a substituted quinoline) | A549 | Not Specified | 0.015 ± 0.001 | |

| Compound 4f (a substituted quinoline) | MCF-7 | Not Specified | Comparable to Doxorubicin | |

| 7-chloroquinolinehydrazone derivative 6 | Various | 48 | Submicromolar | |

| 7-chloroquinolinehydrazone derivative 13 | Various | 48 | Submicromolar | |

| 7-chloroquinolinehydrazone derivative 16 | Various | 48 | Submicromolar | |

| 7-chloroquinolinehydrazone derivative 20 | Various | 48 | Submicromolar | |

| 7-chloroquinolinehydrazone derivative 23 | Various | 48 | Submicromolar |

| 7-chloroquinolinehydrazone derivative 25 | Various | 48 | Submicromolar | |

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The Ames test and the Comet assay are two widely used methods for initial genotoxicity screening.

Mutagenicity: The Ames Test

The Ames test, or bacterial reverse mutation assay, is a rapid and sensitive method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis. The test evaluates the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.

This is a generalized plate incorporation method.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA102)

-

Nutrient broth

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Test compound dissolved in a suitable solvent

-

Positive controls (e.g., sodium azide, 2-nitrofluorene, mitomycin C)

-

Negative control (solvent)

-

S9 mix (for metabolic activation)

Procedure:

-

Bacterial Culture: Inoculate the Salmonella strains into nutrient broth and incubate overnight to obtain a fresh culture.

-

Plate Preparation: Label minimal glucose agar plates for each strain, compound concentration, and control.

-

Assay Mixture: In a sterile tube, combine the following:

-

100 µL of the bacterial culture

-

100 µL of the test compound at various concentrations (or positive/negative control)

-

500 µL of phosphate buffer or S9 mix (to assess the mutagenicity of metabolites)

-

A small amount of histidine/biotin solution to allow for a few cell divisions.

-

-

Top Agar Addition: Add 2 mL of molten top agar (kept at ~45°C) to the assay mixture, vortex briefly, and pour the contents evenly onto a minimal glucose agar plate.

-

Incubation: Allow the top agar to solidify, then incubate the plates at 37°C for 48 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the assay detects both single and double-strand breaks.

Materials:

-

Treated and control cells

-

Low melting point agarose (LMA)

-

Normal melting point agarose

-

PBS (Ca++ and Mg++ free)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR® Green I)

-

Microscope slides

-

Electrophoresis tank

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.

-

Cell Embedding: Mix a suspension of treated cells with LMA and pipette onto the pre-coated slide. Allow to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralization and Staining: Gently remove the slides, wash with neutralization buffer, and stain with a fluorescent DNA dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of this compound compounds is crucial for risk assessment and for guiding the design of safer analogues. Quinoline derivatives can exert their toxic effects through various mechanisms, including the induction of oxidative stress, interaction with DNA, and modulation of key signaling pathways.

Some quinoline-based compounds have been shown to inhibit receptor tyrosine kinases such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor). These receptors are pivotal in activating carcinogenic pathways like the Ras/Raf/MEK and PI3K/Akt/mTOR cascades, which regulate cell survival, proliferation, and apoptosis.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for initial toxicity screening and a simplified representation of a signaling pathway that can be affected by quinoline compounds.

Conclusion

The initial toxicity screening of this compound compounds is a multi-faceted process that requires a systematic approach. The in vitro assays detailed in this guide—the MTT assay for cytotoxicity, and the Ames and Comet assays for genotoxicity—provide a robust foundation for evaluating the safety profile of new chemical entities. The quantitative data derived from these assays, coupled with an understanding of the potential mechanisms of toxicity, are invaluable for making informed decisions in the early stages of drug discovery and development. By integrating these methodologies, researchers can effectively identify promising lead candidates with a lower likelihood of late-stage failure due to toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as Fluorescent Probes for Cellular Imaging

Disclaimer: While the query specified "chloroxoquinoline," publicly available research data for a specific fluorescent probe with this exact name is limited. Therefore, these application notes and protocols are based on the well-documented and closely related class of 8-hydroxyquinoline derivatives, which are widely used as fluorescent probes in cell imaging. The principles, protocols, and data presented here are representative of this class of compounds and provide a practical guide for researchers.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a versatile class of fluorescent probes extensively used in cellular imaging.[1] Their utility stems from their ability to act as "turn-on" fluorescent sensors, particularly for metal ions like zinc (Zn²⁺).[1][2] In their free form, many 8-HQ derivatives exhibit minimal fluorescence due to a non-radiative decay process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][3] Upon chelation with a target ion, this ESIPT pathway is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This property makes them highly sensitive tools for detecting and quantifying dynamic changes in intracellular ion concentrations, which are crucial in various physiological and pathological processes.

Principle of Detection: ESIPT Inhibition and CHEF

The fluorescence "turn-on" mechanism of 8-hydroxyquinoline-based probes is primarily governed by the interplay of ESIPT and CHEF. In the unbound state, an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen facilitates rapid, non-radiative decay upon photoexcitation. When a metal ion such as Zn²⁺ is present, it coordinates with the nitrogen and the deprotonated oxygen of the 8-HQ moiety. This coordination blocks the proton transfer, thereby inhibiting the ESIPT process and forcing the excited molecule to relax through radiative pathways, resulting in a strong fluorescent signal.

Applications in Cellular Imaging

Derivatives of 8-hydroxyquinoline have been successfully employed in a variety of cell imaging applications, including:

-

Detection of Metal Ions: Most prominently, they are used for sensing Zn²⁺, an essential ion involved in numerous enzymatic activities and signaling pathways. They have also been adapted to detect other ions.

-

Visualizing Ion Flux: These probes allow for real-time imaging of changes in intracellular ion concentrations in response to various stimuli.

-

Subcellular Localization: By modifying the 8-HQ scaffold, probes can be targeted to specific organelles to study localized ion homeostasis.

-

Apoptosis Studies: Changes in intracellular zinc levels are associated with apoptosis, and 8-HQ derivatives can be used to monitor these changes.

Quantitative Data

The photophysical and binding properties of 8-hydroxyquinoline-based fluorescent probes are critical for their application. The following table summarizes representative data for a well-characterized 8-hydroxyquinoline derivative, DA-ZP1 (a diacetylated Zinpyr-1 probe), which is a "turn-on" sensor for Zn²⁺.

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~495-505 nm (after Zn²⁺ binding) | |

| Emission Wavelength (λem) | ~525 nm (after Zn²⁺ binding) | |

| Quantum Yield (Φ) | 0.77 (in the presence of Zn²⁺) | |

| Fluorescence Enhancement | ~291-fold increase upon Zn²⁺ binding | |

| Binding Stoichiometry | 2:1 (Probe:Zn²⁺) for some derivatives | |

| Cell Permeability | Yes (for acetylated derivatives) |

Experimental Protocols

Protocol 1: General Synthesis of an 8-Hydroxyquinoline-Based Probe

This protocol describes a general method for synthesizing an 8-hydroxyquinoline Schiff base derivative.

Materials:

-

8-hydroxyquinoline-2-carbaldehyde

-

An appropriate amine (e.g., 4-(1,2,2-triphenylethenyl)benzenamine)

-

Toluene

-

Nitrogen gas

Procedure:

-

Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in toluene in a round-bottom flask.

-

Add a solution of the desired amine (1 equivalent) in toluene to the flask.

-

Stir the mixture under a nitrogen atmosphere and heat to 105 °C for 4 hours.

-

Allow the solution to cool to room temperature.

-

Evaporate the solvent at room temperature over 1-2 days to obtain the crystalline product.

-

Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: Live Cell Imaging of Intracellular Zinc

This protocol provides a general procedure for staining live cells with a cell-permeable 8-hydroxyquinoline-based zinc sensor (e.g., an acetylated derivative like DA-ZP1) and imaging the response to changes in intracellular zinc.

Materials:

-

HeLa cells (or other cell line of interest)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

DA-ZP1 stock solution (e.g., 1 mM in DMSO)

-

Zinc solution: ZnCl₂ with a zinc ionophore like sodium pyrithione (ZnPT)

-

Zinc chelator: N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)

-

Glass-bottom imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC)

Procedure:

1. Cell Preparation: a. Plate HeLa cells onto glass-bottom imaging dishes and culture in DMEM with 10% FBS until they reach 60-70% confluency. b. Before staining, wash the cells once with warm PBS.

2. Probe Loading: a. Prepare a working solution of the fluorescent probe (e.g., 1-5 µM DA-ZP1) in serum-free DMEM. b. Incubate the cells with the probe solution for 30 minutes at 37°C and 5% CO₂. c. After incubation, wash the cells twice with warm PBS to remove excess probe. d. Add fresh, dye-free and serum-free DMEM to the cells for imaging.

3. Fluorescence Imaging: a. Image the cells using a fluorescence microscope equipped with a camera and appropriate filters (e.g., excitation ~490 nm, emission ~525 nm). b. Acquire baseline fluorescence images of the cells. Due to the low levels of mobile zinc in resting HeLa cells, the initial fluorescence should be minimal.

4. Inducing Intracellular Zinc Increase: a. To visualize the probe's response, treat the cells with a solution containing ZnPT to increase intracellular mobile zinc concentrations. b. Image the cells immediately after adding the zinc solution. A significant increase in fluorescence intensity should be observed.

5. Chelating Intracellular Zinc: a. To confirm that the fluorescence signal is specific to zinc, add a cell-permeable zinc chelator like TPEN to the cells. b. Image the cells after adding TPEN. The fluorescence signal should decrease, demonstrating the reversibility of the probe's response to zinc.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chloroxoquinoline-Based Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of chloroxoquinoline-based compounds. The following methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the evaluation of novel antimicrobial agents.

Introduction to this compound Antimicrobials

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties.[1] Chloroxoquinolines, a subset of this family, are characterized by a chlorine atom and a carbonyl group on the quinoline scaffold. Their antimicrobial mechanism of action is often attributed to the inhibition of DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[2] This disruption of DNA replication ultimately leads to bacterial cell death. Some halogenated 8-hydroxyquinolines may also exert their antimicrobial effects through metal chelation, depriving microbes of essential nutrients.[3]

Key Experimental Protocols

Two primary methods are recommended for assessing the in vitro antimicrobial activity of this compound compounds: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Disk Diffusion assay for evaluating the zone of inhibition.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5] This method is considered a gold standard for susceptibility testing.

Materials:

-

96-well sterile microtiter plates

-

Test this compound compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

-

Bacterial or fungal strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or microplate reader

-

Incubator

Protocol:

-

Preparation of Test Compound:

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Further dilute the stock solution in the appropriate broth medium to achieve a starting concentration for the serial dilutions.

-

-

Preparation of Inoculum:

-

From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Use a nephelometer for accurate measurement.

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the diluted test compound to the first well of each row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

-

Controls:

-

Positive Control (Growth Control): Wells containing broth and inoculum without the test compound.

-

Negative Control (Sterility Control): Wells containing only broth to ensure no contamination.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria. For fungi, incubate at 35°C for 24-48 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.

-

Interpretation of MIC: The MIC value is a quantitative measure of the potency of the antimicrobial agent against a specific microorganism. It is crucial to note that the MIC of one antibiotic cannot be directly compared to the MIC of another. The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is determined by comparing the MIC value to established clinical breakpoints provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

-

Susceptible (S): The concentration of the drug required to inhibit the organism is achievable in the body with normal dosages.

-

Intermediate (I): The antimicrobial agent may be effective at higher, yet safely attainable, doses.

-

Resistant (R): The concentration of the drug required to inhibit the organism is not safely achievable in the body.

Agar Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent. It involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate inoculated with the test organism.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile filter paper disks (6 mm in diameter)

-

Test this compound compound

-

Bacterial or fungal strains

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Forceps or disk dispenser

-

Ruler or calipers

-

Incubator

Protocol:

-

Preparation of Inoculum:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.

-

-

Preparation and Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of the this compound compound solution.

-

Allow the solvent to evaporate completely.

-

Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

-

Place the plates in the incubator within 15 minutes of applying the disks.

-

-

Controls:

-

Negative Control: A disk impregnated with the solvent used to dissolve the test compound.

-

Positive Control: A disk containing a known standard antibiotic.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours for bacteria. For fungi, incubate at 35°C for 24-48 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm) using a ruler or calipers.

-

The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. The results are interpreted as Susceptible, Intermediate, or Resistant by comparing the zone diameters to the established breakpoints from standards like those provided by the CLSI.

-

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized in clear and structured tables to facilitate comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Compounds against Various Bacterial Strains.

| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Mycobacterium tuberculosis H37Rv MIC (µg/mL) |

| Cloxyquin (5-chloroquinolin-8-ol) | Not widely reported | Not widely reported | Not widely reported | 0.062 - 0.25 |

| Reference Antibiotic (e.g., Ciprofloxacin) | 0.25 - 1.0 | 0.008 - 0.03 | 0.25 - 1.0 | 0.25 - 1.0 |

Table 2: Zone of Inhibition Diameters for this compound Compounds against Various Bacterial Strains.

| Compound | Disk Content (µg) | Staphylococcus aureus (ATCC 25923) Zone Diameter (mm) | Escherichia coli (ATCC 25922) Zone Diameter (mm) | Pseudomonas aeruginosa (ATCC 27853) Zone Diameter (mm) |

| This compound Analog 1 | 30 | Insert experimental data | Insert experimental data | Insert experimental data |

| This compound Analog 2 | 30 | Insert experimental data | Insert experimental data | Insert experimental data |

| Reference Antibiotic (e.g., Ciprofloxacin) | 5 | ≥ 21 (S) | ≥ 21 (S) | ≥ 21 (S) |

Note: This table serves as a template. Specific zone diameter data for this compound compounds were not available in the search results and would need to be generated experimentally.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflows for the described protocols and the proposed mechanism of action for quinoline-based antimicrobials.

Caption: Experimental workflows for broth microdilution and disk diffusion assays.

Caption: Proposed mechanism of action for quinoline-based antimicrobials.

References

- 1. jptcp.com [jptcp.com]

- 2. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. idexx.co.uk [idexx.co.uk]

Application Note: Quantification of Chloroxoquinoline in Biological Samples by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.